molecular formula C15H15ClFNO2S B11180282 N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide

N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11180282
M. Wt: 327.8 g/mol
InChI Key: RRIDJKWAKLWDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of enzymes that are essential for bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby preventing bacterial replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H15ClFNO2S

Molecular Weight

327.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C15H15ClFNO2S/c1-9-6-10(2)15(11(3)7-9)21(19,20)18-12-4-5-14(17)13(16)8-12/h4-8,18H,1-3H3

InChI Key

RRIDJKWAKLWDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C

Origin of Product

United States

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